molecular formula C25H23FN4O4S B2370645 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1210147-42-4

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2370645
CAS RN: 1210147-42-4
M. Wt: 494.54
InChI Key: LFHSLXAVVIPSJE-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cell lines, including HeLa (cervical cancer) and C6 (rat brain tumor cells). Some compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Studies on pyrazoline benzene sulfonamides have explored their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. Despite lower tumor selectivity compared to reference compounds, some derivatives exhibited selective cytotoxicity and potent carbonic anhydrase inhibition, suggesting potential for further investigation as therapeutic agents (Kucukoglu et al., 2016).

Polymer Science Applications

Research on aromatic polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has revealed the synthesis of polymers with flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in material science applications (Hsiao et al., 2000).

properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c26-20-8-10-21(11-9-20)30-16-23(34-17-19-4-2-1-3-5-19)24(29-30)25(31)28-15-14-18-6-12-22(13-7-18)35(27,32)33/h1-13,16H,14-15,17H2,(H,28,31)(H2,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSLXAVVIPSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

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